6-(3-Nitrophenyl)benzo[a]phenazin-5-ol
CAS No.:
Cat. No.: VC0413460
Molecular Formula: C22H13N3O3
Molecular Weight: 367.4g/mol
* For research use only. Not for human or veterinary use.
![6-(3-Nitrophenyl)benzo[a]phenazin-5-ol -](/images/no_structure.jpg)
Specification
Molecular Formula | C22H13N3O3 |
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Molecular Weight | 367.4g/mol |
IUPAC Name | 6-(3-nitrophenyl)benzo[a]phenazin-5-ol |
Standard InChI | InChI=1S/C22H13N3O3/c26-22-16-9-2-1-8-15(16)20-21(24-18-11-4-3-10-17(18)23-20)19(22)13-6-5-7-14(12-13)25(27)28/h1-12,26H |
Standard InChI Key | DVPBHSCWKGCSMQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC(=CC=C5)[N+](=O)[O-])O |
Introduction
Chemical Properties and Characterization
Benzo[a]phenazin-5-ol derivatives, including 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol, exhibit distinct chemical and physical properties that influence their behavior in various applications. Understanding these properties is crucial for developing synthetic strategies and evaluating potential applications.
Physical and Chemical Properties
The parent compound benzo[a]phenazin-5-ol exhibits characteristic physical properties including a distinctive yellow to orange coloration . The 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol derivative likely shares similar chromophoric properties, potentially with bathochromic shifts due to the extended conjugation from the nitrophenyl substituent. The nitro group introduces additional polarity and hydrogen-bonding capabilities, potentially affecting the compound's solubility profile and intermolecular interactions.
Table 1: Predicted Physical and Chemical Properties of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol
Spectroscopic Characteristics
Spectroscopic data for related benzo[a]phenazin-5-ol derivatives provide insights into the expected characteristics of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol. Based on related compounds, the following spectroscopic features are anticipated:
In the ¹H NMR spectrum, the aromatic protons from both the benzo[a]phenazin-5-ol core and the 3-nitrophenyl substituent would appear in the region of δ 7.0-9.5 ppm, with the hydroxyl proton typically appearing as a singlet that may be concentration and solvent-dependent . The ¹³C NMR spectrum would feature signals corresponding to the aromatic and heteroaromatic carbon atoms in the range of δ 115-165 ppm, with characteristic signals for carbons adjacent to nitrogen atoms and the carbon bearing the hydroxyl group .
IR spectroscopy would reveal characteristic absorption bands for the hydroxyl group (3200-3400 cm⁻¹), the nitro group (asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1345 cm⁻¹), and the aromatic and heteroaromatic structural elements (1400-1600 cm⁻¹) .
Synthetic Approaches
The synthesis of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol can be approached through several established methodologies for benzo[a]phenazin-5-ol derivatives, with appropriate modifications to introduce the 3-nitrophenyl substituent at position 6.
General Synthetic Routes to Benzo[a]phenazin-5-ol Derivatives
The primary approach for synthesizing benzo[a]phenazin-5-ol involves the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with benzene-1,2-diamines . This synthetic route has been extensively studied and optimized, allowing for the preparation of various derivatives through subsequent modification reactions.
A key mechanistic pathway involves the initial tautomerization of lawsone to its enol form, followed by condensation with phenylenediamine to form benzo[a]phenazin-5-one, which exists in tautomeric equilibrium with benzo[a]phenazin-5-ol . This core structure can then be further functionalized to introduce various substituents, including aryl groups at position 6.
Specific Synthesis of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol
The synthesis of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol would likely involve either:
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A direct approach using a suitably substituted lawsone derivative that already contains the 3-nitrophenyl group
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A stepwise approach involving initial formation of benzo[a]phenazin-5-ol followed by regioselective introduction of the 3-nitrophenyl group at position 6
Recent advances in catalyst technology have facilitated more efficient and environmentally friendly synthetic approaches. For example, various nanoparticle catalysts such as nano CuO, Fe₃O₄@SiO₂ nanoparticles, and Ce/PDA/CPTS@CoFe₂O₄ have been employed in the synthesis of related compounds with excellent yields (86-97%) under mild conditions .
Table 2: Potential Synthetic Conditions for 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol
Purification and Characterization
Based on protocols for related compounds, the purification of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol would likely involve recrystallization from appropriate solvents, such as ethanol or ethanol-water mixtures . Column chromatography using suitable solvent systems might also be employed for purification. The characterization would involve spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) .
Biological Activities and Applications
Benzo[a]phenazin-5-ol derivatives have demonstrated significant biological activities, providing insights into the potential applications of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol.
Inhibitory Activity Against C-Kit Kinase
Recent research has investigated the inhibitory potential of benzo[a]phenazin-5-ol derivatives against C-Kit kinase, a receptor tyrosine kinase involved in intracellular signaling . Mutations in C-Kit significantly contribute to the development of certain cancers, making it an important therapeutic target. Computational studies have indicated that specific structural features in these derivatives influence their binding affinity to the kinase domain.
The presence of a nitro group in the 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol structure could potentially enhance its binding affinity through additional hydrogen-bonding interactions with amino acid residues in the active site of the enzyme. Computational studies on related compounds have revealed that derivatives with specific substituents exhibited stronger binding interactions, with hydrogen bond lengths of approximately 2.58-3.17 Å .
Structure-Activity Relationship Analysis
Based on studies of related compounds, the following structure-activity relationships might be relevant for 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol:
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The planar phenazine core facilitates intercalation with DNA, potentially contributing to cytotoxic effects against cancer cells
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The hydroxyl group at position 5 can participate in hydrogen bonding with biological targets
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The 3-nitrophenyl substituent at position 6 may enhance binding interactions through additional hydrogen bonding capabilities and electronic effects
Table 3: Predicted Biological Activities of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol
Drug-Like Properties and ADME Characteristics
Computational analysis of related compounds has provided insights into the drug-like properties and ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of benzo[a]phenazin-5-ol derivatives . The addition of the 3-nitrophenyl group in 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol may influence these properties, potentially affecting parameters such as:
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Lipophilicity (LogP)
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Aqueous solubility
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Metabolic stability
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Membrane permeability
Computational tools such as SwissADME have been employed to evaluate these properties for related compounds, providing a framework for predicting the pharmacokinetic behavior of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol .
Material Science Applications
Beyond biological applications, benzo[a]phenazin-5-ol derivatives have potential applications in material science due to their unique structural and electronic properties.
Supramolecular Chemistry
The planar structure of benzo[a]phenazin-5-ol derivatives facilitates π-π stacking interactions, potentially leading to interesting supramolecular assemblies. The additional functional groups in 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol, particularly the hydroxyl and nitro groups, provide sites for hydrogen bonding and other non-covalent interactions, which could be exploited in:
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Crystal engineering
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Host-guest chemistry
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Molecular recognition systems
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Self-assembled nanostructures
Future Research Directions
The exploration of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol and related derivatives represents an active area of research with several promising directions.
Synthetic Methodology Advancement
Further refinement of synthetic methodologies for these compounds, with a focus on green chemistry principles, represents an important research direction. The development of more efficient catalysts, solvent-free conditions, and multicomponent approaches could enhance the accessibility of these compounds .
Biological Activity Investigation
Comprehensive evaluation of the biological activities of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol, particularly its potential as an enzyme inhibitor, antimicrobial agent, or anticancer compound, would provide valuable insights into its therapeutic potential . Structure-activity relationship studies, involving systematic modification of the substituents, could lead to the identification of derivatives with enhanced biological activities.
Material Science Applications
Investigation of the photophysical properties, supramolecular behavior, and potential applications in material science represents another promising research direction. The unique structural features of 6-(3-Nitrophenyl)benzo[a]phenazin-5-ol suggest potential applications in various fields, including organic electronics and sensor technology.
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